molecular formula C9H10ClNO3 B1606761 Monochlorotyrosine CAS No. 7298-90-0

Monochlorotyrosine

Cat. No. B1606761
CAS RN: 7298-90-0
M. Wt: 215.63 g/mol
InChI Key: ACWBBAGYTKWBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorotyrosine belongs to the class of organic compounds known as tyrosine and derivatives. Tyrosine and derivatives are compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3-Chlorotyrosine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 3-Chlorotyrosine has been detected in multiple biofluids, such as urine and blood. Within the cell, 3-chlorotyrosine is primarily located in the cytoplasm.

Scientific Research Applications

Role in Insect Cuticle Formation

Monochlorotyrosine, along with dichlorotyrosine, is found in various regions of insect cuticles. It is present in both sclerotized (hardened) and unsclerotized parts, with higher concentrations in the former. The presence of these chlorinated tyrosine derivatives is not just a by-product of the cuticle sclerotization process, indicating a specific role in insect cuticle formation and perhaps in their structural integrity or protective functions (Andersen, 2004).

Impact on Human Aortic Smooth Muscle Cell Migration

Chlorotyrosine, a related compound, significantly influences human aortic smooth muscle cell migration, which is pivotal in the formation of vascular lesions. It affects key molecules related to cell migration and induces superoxide anion generation and ERK1/2 activation. This indicates that chlorotyrosine and possibly its derivatives like monochlorotyrosine might play a crucial role in cardiovascular diseases and their underlying pathogenic processes (Mu et al., 2008).

Influence on Drinking Water Bacterial Communities

Monochloramine, which can be derived from monochlorotyrosine, is used as a disinfectant in drinking water systems. Research indicates that it affects the bacterial community structure in water systems, promoting the growth of certain bacterial populations while inhibiting others. This differential resistance to monochloramine disinfection highlights the importance of understanding its effects on microbial ecology in water treatment processes (Chiao et al., 2014).

Metabolism and Dechlorination in Vivo

Chlorotyrosine, which is related to monochlorotyrosine, undergoes metabolic processes in vivo, where a significant portion is dechlorinated and excreted. This pathway suggests a detoxification mechanism for chlorinated tyrosines, possibly including monochlorotyrosine, indicating the body's capability to process and eliminate such compounds (Mani et al., 2007).

properties

IUPAC Name

2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBBAGYTKWBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864059
Record name 3-Chlorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Chlorotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Monochlorotyrosine

CAS RN

7298-90-0, 7423-93-0
Record name 3-Chlorotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLOROTYROSINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK019939LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Chlorotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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